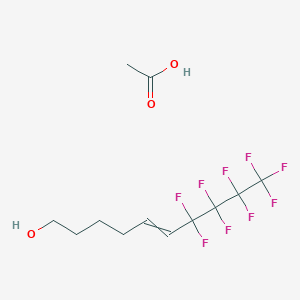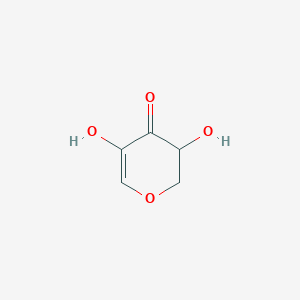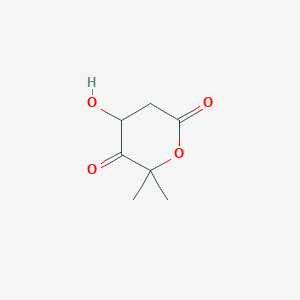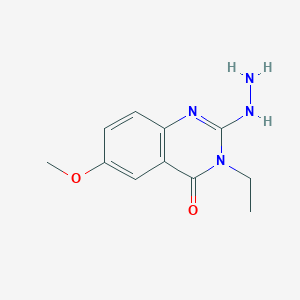
4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinyl group attached to a diphenyl moiety, along with a diethylaniline group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline typically involves the reaction of 2,2-diphenylhydrazine with N,N-diethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylhydrazine oxides, while reduction can produce various hydrazine derivatives. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.
科学研究应用
4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline exerts its effects involves its interaction with various molecular targets. The compound can act as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage. It may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl (DPPH): Known for its use as a free radical scavenger in antioxidant assays.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Uniqueness
4-(2,2-Diphenylhydrazinyl)-N,N-diethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
155377-90-5 |
|---|---|
分子式 |
C22H25N3 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
4-(2,2-diphenylhydrazinyl)-N,N-diethylaniline |
InChI |
InChI=1S/C22H25N3/c1-3-24(4-2)20-17-15-19(16-18-20)23-25(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18,23H,3-4H2,1-2H3 |
InChI 键 |
LHEHECDCMIWGHH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
silane](/img/structure/B14274070.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)

![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)



![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
